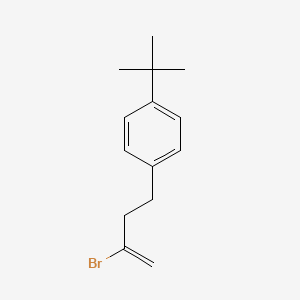

2-Bromo-4-(4-tert-butylphenyl)-1-butene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromobut-3-enyl)-4-tert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Br/c1-11(15)5-6-12-7-9-13(10-8-12)14(2,3)4/h7-10H,1,5-6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJUTBMQNVOUOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 2 Bromo 4 4 Tert Butylphenyl 1 Butene

Electrophilic and Radical Additions to the Alkene Moiety

The carbon-carbon double bond in 2-Bromo-4-(4-tert-butylphenyl)-1-butene is a region of high electron density, making it susceptible to attack by electrophiles and radicals.

The stereochemistry of addition reactions to the alkene is determined by the mechanism of the specific reaction. For instance, reactions that proceed through a planar carbocation intermediate, such as the addition of hydrogen halides, will typically result in a mixture of syn and anti addition products. masterorganicchemistry.com This is because the nucleophile can attack the carbocation from either face with roughly equal probability, leading to a racemic mixture if a new chiral center is formed. masterorganicchemistry.com

In contrast, reactions involving a bridged intermediate, like the addition of halogens (e.g., Br₂) to form a bromonium ion, are characterized by anti-addition. The incoming nucleophile (Br⁻) attacks from the side opposite to the bulky bromonium ion, resulting in the formation of a trans product.

Table 1: Predicted Stereochemical Outcomes for Addition Reactions

| Reagent | Intermediate | Predominant Stereochemistry |

|---|---|---|

| HBr | Carbocation | Mixture of syn and anti |

| Br₂ | Bromonium ion | Anti |

| BH₃, then H₂O₂, NaOH | Concerted | Syn |

The regioselectivity of electrophilic additions is dictated by the stability of the intermediate carbocation, a principle encapsulated by Markovnikov's rule. purechemistry.orgmiracosta.educhemistrysteps.com In the case of this compound, the addition of an electrophile (like H⁺ from HBr) to the C1 carbon of the double bond would lead to a secondary carbocation at C2, which is stabilized by the adjacent bromine atom through resonance. Conversely, addition to the C2 carbon would generate a primary carbocation at C1, which is less stable. Therefore, according to Markovnikov's rule, the nucleophile (Br⁻) will preferentially attack the more substituted C2 carbon.

However, the presence of the bulky 4-tert-butylphenyl group can sterically hinder the approach of reagents to the C2 position. In radical additions, such as the addition of HBr in the presence of peroxides, the regioselectivity is reversed (anti-Markovnikov). The bromine radical adds to the less substituted C1 carbon to generate a more stable secondary radical at the C2 position.

Substitution and Elimination Reactions Involving the Vinylic Bromine

The vinylic bromine atom is generally unreactive towards classical SN2 nucleophilic substitution reactions due to the high energy of the transition state and the steric hindrance of the double bond. libretexts.org However, other reaction pathways are possible.

While SN2 reactions are disfavored, nucleophilic vinylic substitution (SNV) can occur under specific conditions, often proceeding through mechanisms such as addition-elimination or elimination-addition. pku.edu.cn These pathways typically require strong nucleophiles or catalysts. Recent research has also explored concerted nucleophilic substitution reactions at sp² carbons. thieme-connect.com

Table 2: Plausible Nucleophilic Vinylic Substitution Reactions

| Reaction Type | Conditions | Potential Product |

|---|---|---|

| Addition-Elimination | Strongly basic nucleophiles | Substituted alkene |

| Palladium-catalyzed cross-coupling | Organometallic reagent, Pd catalyst | Aryl or vinyl substituted alkene |

Treatment of this compound with a strong, non-nucleophilic base can induce a beta-elimination reaction to form a conjugated diene or an alkyne. stackexchange.comquora.com The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. msu.educk12.org In this case, removal of a proton from the C3 position would lead to the formation of 4-(4-tert-butylphenyl)-1,2-butadiene, a conjugated system. The use of a bulky base may favor the formation of the less substituted Hofmann product. msu.edu

Organometallic Transformations of this compound

The vinylic bromine atom provides a handle for various organometallic transformations, which are powerful tools for forming new carbon-carbon bonds. wikipedia.org For instance, the compound can be converted into a Grignard reagent or an organolithium species by reaction with magnesium or lithium metal, respectively. These organometallic intermediates can then be used in a variety of coupling reactions.

Prominent among these are palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Heck couplings. wikipedia.orglibretexts.orglibretexts.org In a Suzuki-Miyaura coupling, for example, the vinylic bromide would be reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, leading to the synthesis of more complex conjugated systems. libretexts.orglibretexts.org

Table 3: Examples of Organometallic Transformations

| Reaction | Reagents | Product Type |

|---|---|---|

| Grignard Formation | Mg, THF | Vinylic Grignard reagent |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, base | Aryl-substituted diene |

| Heck Coupling | Alkene, Pd catalyst, base | Conjugated diene |

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a powerful method for the formation of organolithium reagents from organic halides. This reaction is particularly rapid for vinyl bromides, often proceeding at very low temperatures to prevent side reactions. sciencemadness.orgharvard.edu The exchange process involves the treatment of the vinyl bromide with an organolithium reagent, typically n-butyllithium or tert-butyllithium, to generate a vinyllithium species and the corresponding alkyl bromide. ethz.ch

The reaction is kinetically controlled, and the equilibrium generally favors the formation of the more stable organolithium species. harvard.edu For vinyl halides, this exchange typically proceeds with retention of the double bond's stereochemistry. The resulting vinyllithium reagent is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups. The extreme reactivity of these reagents necessitates low temperatures (often below -78 °C) and an inert atmosphere to be effective. sciencemadness.org

Table 1: General Conditions for Lithium-Halogen Exchange of Vinyl Bromides

| Parameter | Condition |

| Lithium Reagent | n-Butyllithium, sec-Butyllithium, tert-Butyllithium |

| Solvent | Diethyl ether, Tetrahydrofuran (THF), Pentane |

| Temperature | -78 °C to -100 °C |

| Atmosphere | Inert (Nitrogen or Argon) |

This table presents generalized conditions based on the reactivity of vinyl bromides.

Suzuki-Miyaura Cross-Coupling with Boronic Acids

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. tcichemicals.com Vinyl bromides, such as this compound, are excellent substrates for this reaction, readily undergoing oxidative addition to a palladium(0) catalyst.

The catalytic cycle begins with the oxidative addition of the vinyl bromide to the Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with a boronic acid in the presence of a base, where the organic group from the boron atom is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. nih.gov This reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. tcichemicals.comnih.gov

Table 2: Typical Components of a Suzuki-Miyaura Coupling Reaction

| Component | Example |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, THF, Water mixtures |

This table provides examples of common reagents and catalysts used in Suzuki-Miyaura cross-coupling reactions.

Heck and Sonogashira Coupling Reactions

Heck Reaction: The Heck reaction is a palladium-catalyzed process that forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base. wikipedia.orgnih.gov this compound can serve as the unsaturated halide, reacting with various alkenes to generate more complex diene structures. The mechanism involves the oxidative addition of the vinyl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active catalyst by the base. mdpi.com

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. scribd.comlibretexts.orgorganic-chemistry.org This reaction would allow for the direct connection of an alkyne to the double bond of this compound, yielding a conjugated enyne. The catalytic cycle is thought to involve the formation of a copper acetylide, which then undergoes transmetalation to the palladium center that has already undergone oxidative addition with the vinyl bromide. Reductive elimination then furnishes the final product. libretexts.org

Table 3: Comparison of Heck and Sonogashira Coupling Reactions

| Feature | Heck Reaction | Sonogashira Coupling |

| Coupling Partner | Alkene | Terminal Alkyne |

| Catalyst System | Palladium complex | Palladium complex and Copper(I) co-catalyst |

| Base | Amine or inorganic base (e.g., K₂CO₃) | Amine base (e.g., Triethylamine) |

| Product | Substituted Alkene (Diene) | Conjugated Enyne |

This table highlights the key differences between the Heck and Sonogashira coupling reactions as they would apply to this compound.

Other Transition Metal-Catalyzed Functionalizations

Beyond the well-established Suzuki, Heck, and Sonogashira reactions, the vinyl bromide functionality of this compound is amenable to a variety of other transition metal-catalyzed transformations. These reactions allow for the introduction of diverse functional groups.

One important class of such reactions is the palladium-catalyzed cyanation , which introduces a nitrile group (-CN). This transformation is typically achieved using a cyanide source, such as potassium ferrocyanide (K₄[Fe(CN)₆]), which is a less toxic alternative to simple cyanide salts. scispace.comorganic-chemistry.org The catalytic system often employs a palladium precursor and a suitable ligand.

Another significant transformation is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This would involve the reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst and a base.

Reactivity of the Tert-Butylphenyl Aromatic System

The 4-tert-butylphenyl group in this compound also possesses distinct reactivity, primarily centered on the aromatic ring.

Electrophilic Aromatic Substitution with Steric and Electronic Effects

The tert-butyl group is an activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. stackexchange.com Its activating nature stems from the electron-donating inductive effect of the alkyl group, which enriches the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. lkouniv.ac.in

However, the large steric bulk of the tert-butyl group significantly hinders attack at the ortho positions. wikipedia.org Consequently, electrophilic substitution on the 4-tert-butylphenyl ring of the target molecule is strongly directed to the para position relative to the tert-butyl group, which is already occupied by the butenyl chain. The remaining open positions are ortho to the tert-butyl group, and substitution at these sites would be sterically hindered. In the case of nitration of tert-butylbenzene, the major product is the para-substituted isomer, with only a small amount of the ortho-isomer forming. stackexchange.com

Table 4: Directive Effects of the Tert-Butyl Group in Electrophilic Aromatic Substitution

| Position | Electronic Effect | Steric Effect | Overall Directing Effect |

| Ortho | Activating | Highly Hindered | Minor Product |

| Meta | Deactivating | Less Hindered | Very Minor Product |

| Para | Activating | Unhindered | Major Product (if available) |

This table summarizes the directing effects of a tert-butyl substituent on an aromatic ring.

Oxidative and Reductive Transformations of the Phenyl Ring

The tert-butylphenyl group can undergo both oxidative and reductive transformations, although the conditions required can be harsh.

Oxidative Transformations: The aromatic ring of tert-butylbenzene is generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents like ruthenium tetroxide (RuO₄), the aromatic ring can be cleaved. chem-station.comwikipedia.org Unlike alkylbenzenes with benzylic hydrogens, the tert-butyl group lacks a hydrogen atom on the carbon attached to the aromatic ring, making it resistant to side-chain oxidation by reagents like potassium permanganate (KMnO₄). organic-chemistry.orgwalisongo.ac.idnih.gov

Reductive Transformations: The aromatic ring of the tert-butylphenyl group can be reduced under specific conditions. The Birch reduction , which employs an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source, can reduce the aromatic ring to a 1,4-cyclohexadiene derivative. nih.govresearchgate.netchemrxiv.orgnih.gov This reaction proceeds via a radical anion intermediate.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework of an organic compound by probing the magnetic properties of atomic nuclei. For "2-Bromo-4-(4-tert-butylphenyl)-1-butene," a combination of one-dimensional and two-dimensional NMR experiments is crucial for a complete assignment of proton (¹H) and carbon (¹³C) signals and for establishing the stereochemical arrangement.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional NMR techniques are powerful for mapping the intricate network of covalent bonds within a molecule.

Correlation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For "this compound," COSY is instrumental in identifying adjacent protons. For instance, correlations would be expected between the vinyl protons on C1 and the allylic proton on C2. Further correlations would link the protons on C4 to the benzylic protons, establishing the butene chain's connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). For the title compound, HSQC would definitively link the vinyl proton signals to the C1 carbon, the allylic proton to the C2 carbon, and so on.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly valuable for identifying quaternary carbons and for piecing together different fragments of the molecule. In the case of "this compound," HMBC correlations would be observed between the protons of the tert-butyl group and the quaternary carbon to which it is attached, as well as the adjacent aromatic carbons. Similarly, correlations between the vinyl protons and the C2 carbon would further confirm the structure.

A hypothetical table of expected ¹H and ¹³C NMR data is presented below, based on the analysis of structurally similar compounds.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| 1 | ~5.5 - 6.0 (2H, m) | ~115 - 125 | H-2 | C-2, C-3 |

| 2 | ~4.5 - 5.0 (1H, m) | ~50 - 60 | H-1, H-3 | C-1, C-3, C-4 |

| 3 | ~2.8 - 3.2 (2H, m) | ~35 - 45 | H-2, H-4 | C-1, C-2, C-4, C-aromatic |

| 4' (tert-butyl) | ~1.3 (9H, s) | ~31 | - | C-aromatic (quat), C-aromatic (ortho) |

| Aromatic | ~7.1 - 7.4 (4H, m) | ~125 - 150 | - | C-3, C-tert-butyl |

NOESY/ROESY for Proximity and Conformational Analysis

Nuclear Overhauser Effect SpectroscopY (NOESY) and Rotating-frame Overhauser Effect SpectroscopY (ROESY) are pivotal in determining the spatial proximity of atoms, which is essential for conformational and stereochemical analysis. These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. For "this compound," NOESY or ROESY would be critical in establishing the relative stereochemistry if chiral centers were present or in determining the preferred conformation of the molecule in solution. For instance, correlations between specific protons on the butene chain and protons on the phenyl ring could indicate a folded conformation.

Chiral Shift Reagents for Enantiomeric Purity Determination

"this compound" possesses a chiral center at the C2 position, meaning it can exist as a pair of enantiomers. Determining the enantiomeric purity of a sample is often crucial. Chiral shift reagents, typically lanthanide complexes, can be used in NMR spectroscopy for this purpose. These reagents form diastereomeric complexes with the enantiomers in solution, causing the NMR signals of the two enantiomers to be resolved. The integration of these separated signals allows for the quantitative determination of the enantiomeric excess (% ee).

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Structure Validation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For "this compound" (C₁₄H₁₉Br), the expected exact mass would be calculated and compared to the experimentally determined value. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks separated by two mass units.

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. The molecular ion is first selected, then fragmented, and the resulting fragment ions are analyzed. This technique provides detailed information about the molecular structure by revealing how the molecule breaks apart. The fragmentation of "this compound" would likely involve the loss of the bromine atom and cleavage at various points along the butene chain and the tert-butyl group.

A table of plausible mass spectrometry fragments is provided below.

| m/z (mass/charge) | Proposed Fragment | Fragmentation Pathway |

| [M]+, [M+2]+ | C₁₄H₁₉Br⁺ | Molecular ion with isotopic bromine |

| [M-Br]+ | C₁₄H₁₉⁺ | Loss of a bromine radical |

| [M-C₄H₉]+ | C₁₀H₁₀Br⁺ | Loss of the tert-butyl group |

| C₉H₁₁⁺ | [C₆H₄-C(CH₃)₃]⁺ | Benzylic cleavage with loss of C₅H₈Br |

| C₄H₇⁺ | [CH₂=CH-CH-CH₃]⁺ | Cleavage of the butene chain |

By combining the information from these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of "this compound" can be achieved, providing a solid foundation for understanding its chemical properties and reactivity.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to probe the vibrational modes of molecules, providing a molecular fingerprint that is highly specific to the compound's structure and functional groups. In the case of this compound, these spectroscopic methods would allow for the identification of its key structural features, including the vinyl group, the substituted aromatic ring, and the carbon-bromine bond.

Vibrational Analysis of Key Functional Groups:

Alkene Group (=CH₂ and C=C): The terminal vinyl group gives rise to characteristic stretching and bending vibrations. The =C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibration will be present in the 1640-1680 cm⁻¹ region. Out-of-plane C-H bending (wagging) vibrations are also anticipated, typically in the 900-1000 cm⁻¹ range.

Aromatic Ring (p-disubstituted benzene): The para-substituted phenyl ring will exhibit distinct vibrational modes. Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹. The C=C stretching vibrations within the ring usually appear as a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern is often confirmed by the presence of characteristic overtone or combination bands in the 1660-2000 cm⁻¹ region and out-of-plane C-H bending vibrations in the 800-860 cm⁻¹ range for para-substitution.

tert-Butyl Group (-C(CH₃)₃): The tert-butyl group will be identifiable by its characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching of the C-H bonds in the methyl groups occur in the 2850-2970 cm⁻¹ range. Bending vibrations, including scissoring and rocking, are expected in the 1365-1470 cm⁻¹ region.

Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is typically observed in the lower frequency region of the infrared spectrum, generally between 500 and 600 cm⁻¹. This absorption can be a key indicator of the presence of the bromine atom in the molecule.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on the analysis of its structural fragments.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Vinyl (=CH₂) | =C-H Stretch | > 3000 | IR, Raman |

| C=C Stretch | 1640 - 1680 | IR, Raman | |

| C-H Out-of-plane Bend | 900 - 1000 | IR | |

| Aromatic Ring | Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | |

| p-substitution Overtone/Combination | 1660 - 2000 | IR | |

| C-H Out-of-plane Bend | 800 - 860 | IR | |

| tert-Butyl (-C(CH₃)₃) | C-H Stretch (asymmetric & symmetric) | 2850 - 2970 | IR, Raman |

| C-H Bend (scissoring & rocking) | 1365 - 1470 | IR, Raman | |

| Carbon-Bromine (C-Br) | C-Br Stretch | 500 - 600 | IR |

X-ray Crystallography for Solid-State Molecular Architecture of Analogues

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's properties. While a crystal structure for this compound has not been reported in the reviewed literature, an examination of the crystal structures of analogous compounds can provide valuable insights into its likely solid-state molecular architecture.

Studies on bromo-substituted phenyl derivatives and compounds containing butene moieties reveal several common structural motifs and packing arrangements that would be pertinent to this compound.

Key Structural Features from Analogues:

Intermolecular Interactions: In the solid state, molecules of bromo-substituted organic compounds often exhibit a range of non-covalent interactions that dictate their packing. These can include dipole-dipole interactions arising from the polar C-Br bond, as well as weaker van der Waals forces. Halogen bonding, where the bromine atom acts as an electrophilic region and interacts with a nucleophilic atom on an adjacent molecule, is also a possibility that can influence the supramolecular assembly.

Conformational Polymorphism: It is also conceivable that this compound could exhibit conformational polymorphism, where different crystalline forms arise from different conformations of the molecule in the solid state. The flexibility of the butene chain could allow for different spatial arrangements, leading to variations in crystal packing and, consequently, in the physical properties of the solid.

The following table presents crystallographic data for an analogous bromo-substituted compound, 1-(4-bromophenyl)but-3-yn-1-one, to illustrate the type of information that can be obtained from an X-ray crystallographic study.

| Parameter | 1-(4-bromophenyl)but-3-yn-1-one researchgate.net |

| Chemical Formula | C₁₀H₇BrO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 4.0632 (2) Å, b = 13.9044 (7) Å, c = 15.0135 (8) Å |

| Volume (ų) | 848.27 (8) |

| Intermolecular Interactions | C—H···O hydrogen bonding, C=O···C≡C contacts |

In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research

A thorough investigation of scientific databases and computational chemistry literature reveals a significant gap in the theoretical and computational analysis of the chemical compound This compound . Despite the growing application of computational methods in chemical research, this specific molecule has not been the subject of published studies focusing on its electronic structure, dynamic behavior, or predictive modeling. Consequently, the detailed exploration of its properties through Density Functional Theory (DFT) calculations, Molecular Dynamics (MD) simulations, and Quantitative Structure-Activity Relationships (QSAR) as outlined is not possible based on currently available scientific data.

Computational chemistry serves as a powerful tool for predicting molecular properties and reaction outcomes, offering insights that complement experimental work. Methodologies such as DFT are routinely used to investigate the electronic landscape of molecules, while MD simulations provide a window into their dynamic behavior over time. However, the application of these sophisticated techniques is contingent on researchers undertaking specific studies of a compound.

For this compound, the foundational computational research that would enable a detailed discussion of its conformational analysis, energy landscapes, reaction pathways, and transition states is absent from the scientific literature. Similarly, there are no available MD simulation studies to describe its dynamic behavior and intermolecular interactions. The lack of such fundamental research also precludes the development of QSAR models to predict its chemical behavior or the computational design of catalysts for its specific transformations.

While general principles of computational chemistry could be used to speculate on the likely behavior of this molecule, such an approach would not be scientifically rigorous and would lack the specific data-driven insights that come from dedicated computational studies. The intricate interplay of the bromo, tert-butylphenyl, and butene functional groups would necessitate detailed, specific calculations to produce accurate and reliable information.

The absence of computational data for this compound highlights a niche area for future research. Such studies would be invaluable for understanding the structure-property relationships of this compound and could guide its potential applications and future experimental work. Until such research is conducted and published, a detailed, scientifically accurate computational and theoretical analysis as requested cannot be provided.

Applications in Organic Synthesis and Materials Science

Role as a Monomer in Polymerization Reactions

The presence of a vinyl group in 2-Bromo-4-(4-tert-butylphenyl)-1-butene makes it a suitable candidate for polymerization reactions. The bromo substituent and the tert-butylphenyl group can influence the polymerization process and the properties of the resulting polymer.

Radical Polymerization Studies

While specific studies on the radical polymerization of this compound are not extensively documented in publicly available literature, the general principles of radical polymerization of vinyl monomers can be applied. The initiation of such a polymerization would typically involve the use of a radical initiator, which would add to the double bond of the monomer, creating a new radical species that can then propagate by adding to subsequent monomer units.

The steric hindrance from the tert-butylphenyl group and the electronic effects of the bromine atom would likely play a significant role in the kinetics of the polymerization and the molecular weight of the resulting polymer. Further research is required to determine the precise conditions and outcomes of the radical polymerization of this specific monomer.

Stereoregular Polymerization with Metal Catalysts

Stereoregular polymerization of olefins, often achieved using Ziegler-Natta or metallocene catalysts, allows for precise control over the stereochemistry of the polymer, leading to materials with specific and desirable properties. Although direct studies on the stereoregular polymerization of this compound are not found in the reviewed literature, the presence of the vinyl group suggests its potential as a monomer in such reactions.

The coordination of the monomer to the metal center of the catalyst would be a key step, and the bulky tert-butylphenyl group could influence the mode of insertion and thus the tacticity of the resulting polymer chain. The development of suitable metal catalysts would be crucial to achieve high stereoselectivity in the polymerization of this substituted butene.

Copolymerization with Other Olefins

Copolymerization of this compound with other commodity olefins, such as ethylene or propylene, could lead to the development of functional polymers with tailored properties. The incorporation of the bromo- and tert-butylphenyl-containing units into a polyolefin backbone could introduce functionalities that enhance properties like flame retardancy (due to the bromine) and thermal stability or solubility (due to the tert-butyl group).

The reactivity ratios of this compound with other olefins would need to be determined experimentally to understand the composition and microstructure of the resulting copolymers.

Intermediate in the Synthesis of Complex Organic Molecules

The presence of both a vinyl bromide and a functionalizable aromatic ring makes this compound a potentially valuable building block in the synthesis of more complex organic structures.

Building Block for Natural Product Synthesis

While no specific examples of the use of this compound in the total synthesis of natural products have been identified in the available literature, its structure contains motifs that could be of interest. The vinyl bromide functionality can participate in a variety of carbon-carbon bond-forming reactions, such as Suzuki, Stille, and Heck cross-coupling reactions, which are powerful tools in the construction of complex molecular architectures.

The 4-tert-butylphenyl group could serve as a lipophilic moiety or be further functionalized to introduce other desired chemical features. Its potential as a building block would depend on the specific retrosynthetic analysis of a target natural product.

Precursor for Advanced Synthetic Reagents

The reactivity of the carbon-bromine bond in this compound allows for its conversion into other useful functional groups, making it a precursor for more advanced synthetic reagents. For instance, treatment with a strong base could potentially lead to the formation of a corresponding organolithium or Grignard reagent. These organometallic reagents are highly nucleophilic and can be used to form new carbon-carbon bonds with a wide range of electrophiles.

Development of Specialty Chemicals and Functional Materials

The unique structural features of this compound, specifically the presence of a reactive vinyl bromide group and a bulky tert-butylphenyl substituent, position it as a versatile building block in the synthesis of a variety of specialty chemicals and functional materials. Its potential applications span across organometallic catalysis, optoelectronic materials, and advanced polymer architectures, where the interplay of its functional groups can be exploited to achieve tailored properties and functionalities.

Ligands in Organometallic Catalysis

While not a ligand in its own right, the vinyl bromide functionality of this compound serves as a key reactive handle for its incorporation into more complex molecules that can act as ligands in organometallic catalysis. The presence of the bromine atom on a double bond allows for its participation in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of sophisticated organic molecules and ligands. organic-chemistry.orgmdpi.comorganic-chemistry.org

The reactivity of vinyl halides in these coupling reactions is well-established, with the reactivity order being I > OTf > Br > Cl. nrochemistry.comwikipedia.org This makes the bromo-substituted alkene a suitable substrate for reactions such as the Heck, Suzuki, Stille, and Sonogashira couplings. wikipedia.orgrsc.orgwikipedia.orgresearchgate.netorganic-chemistry.orgwikipedia.org

Potential Coupling Reactions for Ligand Synthesis:

| Coupling Reaction | Reactant Partner | Resulting Bond | Potential Ligand Feature |

| Heck Reaction | Alkenes | C-C | Extended conjugated systems |

| Suzuki Reaction | Organoboron compounds | C-C | Biaryl or vinyl-aryl structures |

| Stille Reaction | Organostannanes | C-C | Diverse organic functionalities |

| Sonogashira Reaction | Terminal alkynes | C-C (sp2-sp) | Rigid alkynyl-aryl backbones nrochemistry.comwikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net |

Through these reactions, the 4-(4-tert-butylphenyl)-1-butenyl moiety can be appended to phosphorus, nitrogen, or other coordinating atoms to form novel ligands. The sterically demanding tert-butyl group can influence the coordination geometry and catalytic activity of the resulting metal complexes. This steric hindrance can create a specific pocket around the metal center, potentially leading to enhanced selectivity in catalytic transformations. The electronic properties of the tert-butylphenyl group can also modulate the electron density at the metal center, thereby fine-tuning its catalytic performance.

Precursors for Optoelectronic Materials

The structure of this compound is analogous to functionalized styrenic monomers, which are pivotal in the synthesis of π-conjugated polymers for optoelectronic applications. rsc.orgnih.govresearchgate.netmdpi.com The vinyl group provides a polymerizable unit, while the bromo-substituted aryl portion can be further functionalized or directly incorporated into a polymer backbone to influence the material's electronic and photophysical properties.

The synthesis of conjugated polymers often relies on cross-coupling reactions where bromoarenes are key starting materials. rsc.orgnih.gov For instance, Suzuki and Stille couplings are extensively used to create the alternating donor-acceptor structures characteristic of many high-performance organic electronic materials. rsc.orgwikipedia.orgacs.orgorganic-chemistry.orgorganic-chemistry.orgnih.govyoutube.com The title compound could, in principle, be polymerized through its vinyl group, and the pendant bromo-aryl group could then undergo post-polymerization modification via these cross-coupling reactions to introduce various functionalities.

Alternatively, the vinyl bromide itself can participate in polymerization reactions that form conjugated backbones. For example, palladium-catalyzed polycondensation reactions can utilize vinyl bromide monomers to construct poly(arylene vinylene) (PAV) derivatives. The bulky tert-butylphenyl group is a common substituent in organic electronic materials, where it serves to enhance solubility and prevent aggregation-induced quenching of fluorescence by keeping the polymer chains separated in the solid state.

Potential Contributions to Optoelectronic Materials:

| Feature of this compound | Potential Impact on Optoelectronic Properties |

| Vinyl Group | Enables polymerization to form a polymer backbone. |

| Bromo Substituent | A reactive site for post-polymerization functionalization or direct involvement in cross-coupling polymerizations. |

| tert-Butylphenyl Group | Enhances solubility of the resulting polymer and influences solid-state morphology, potentially improving device performance. |

| Conjugated System | Contributes to the electronic structure and photophysical properties of the material. |

Components in Advanced Polymer Architectures

The styrenic nature of this compound makes it a candidate for use in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). cmu.edusciencepublishinggroup.comdtic.milresearchgate.netacs.org ATRP allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures. acs.orgugent.beacs.orgkinampark.com

This compound could be utilized in several ways to create advanced polymer architectures:

As a Monomer: Homopolymerization or copolymerization of this compound via ATRP would yield well-defined polymers with pendant bromo and tert-butylphenyl groups. These pendant functionalities could then be used for subsequent modifications.

As an Initiator: The bromo group, if positioned appropriately after a simple chemical modification, could potentially serve as an initiation site for ATRP, allowing for the growth of polymer chains from this molecule.

Furthermore, while not a cyclic olefin itself, the principles of Ring-Opening Metathesis Polymerization (ROMP) are relevant in the broader context of creating complex polymer structures. rsc.orgdigitellinc.comwikipedia.orghbku.edu.qafsu.eduyoutube.com For instance, the functional group tolerance of modern ROMP catalysts could allow for the incorporation of monomers bearing similar functionalities to create block copolymers or other advanced architectures. The resulting polymers, bearing the tert-butylphenyl and bromo functionalities, could be further modified to create graft copolymers or other complex structures. fsu.edu

Future Research Directions and Unexplored Avenues

Novel Catalytic Strategies for Functionalization

The presence of an allylic bromide in 2-Bromo-4-(4-tert-butylphenyl)-1-butene makes it a prime candidate for a variety of catalytic transformations. Future research could focus on developing novel catalytic strategies to selectively functionalize this moiety.

Transition metal-catalyzed allylic functionalization reactions are a cornerstone of modern synthetic chemistry, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. nih.gov While palladium catalysis is well-established, exploring earth-abundant and less toxic metals like cobalt is a growing area of interest. rsc.org Future work could involve the application of cobalt-catalyzed allylic substitution, nucleophilic allylation, and Heck-type reactions to this compound, potentially leading to novel derivatives with interesting biological or material properties. rsc.org

Furthermore, iridium-catalyzed enantioselective allylic alkylation has proven effective for branched racemic carbonates using functionalized organozinc bromides. nih.gov Adapting such methodologies to this compound could provide access to chiral derivatives with high enantioselectivity. The development of radical-based transition metal-catalyzed allylic functionalizations also presents a powerful alternative to traditional ionic mechanisms, significantly broadening the scope of potential coupling partners. nih.gov

| Catalyst Type | Potential Reaction | Expected Outcome |

| Cobalt Complexes | Allylic Substitution | C-C and C-Heteroatom bond formation |

| Iridium/(P,olefin) Complexes | Enantioselective Allylic Alkylation | Synthesis of chiral derivatives |

| Various Transition Metals | Radical-based Allylic Functionalization | Access to novel coupling products |

Investigation of Photo- and Electro-Chemical Reactivity

The photochemical and electrochemical behavior of this compound remains largely unexplored. The vinyl and allylic bromide moieties are expected to be reactive under photo- and electrochemical conditions.

Studies on the photodissociation dynamics of simpler molecules like allyl bromide have shown that UV photon absorption can lead to C-Br bond cleavage via repulsive electronic states. researchgate.net Investigating the photochemistry of this compound could reveal similar bond fission pathways, potentially leading to the generation of reactive radical intermediates. These intermediates could then be trapped by various reagents to form new products. Time-dependent DFT calculations could complement experimental studies to understand the photolysis mechanisms. researchgate.net The general principles of photochemical reactions, such as those observed in hydrogen-bromine reactions, highlight that the absorbed portion of light is responsible for chemical change, a principle that would govern the reactivity of this compound. dalalinstitute.com

Electrochemistry offers an alternative method for activating the C-Br bond. Reductive electrochemistry could be employed to generate carbanions or radicals, which could then participate in a variety of synthetic transformations. The influence of the tert-butylphenyl group on the reduction potential and the subsequent reaction pathways would be a key area of investigation.

Exploration of Supramolecular Interactions

The rigid structure and the presence of the bulky, lipophilic tert-butylphenyl group in this compound make it an interesting candidate for studies in supramolecular chemistry. Supramolecular chemistry focuses on the non-covalent interactions between molecules. brighton.ac.uk

Future research could explore the ability of this molecule to act as a guest in various host systems, such as cyclodextrins, calixarenes, or metal-organic frameworks. The size and shape of the tert-butylphenyl group would likely play a crucial role in the binding affinity and selectivity. Hirshfeld surface analysis could be employed to describe and classify the molecular shape and its potential for intermolecular interactions. researchgate.net

Conversely, derivatives of this compound could be designed to act as host molecules or to self-assemble into larger, ordered structures like supramolecular gels. brighton.ac.uk The interplay of π-π stacking interactions from the phenyl ring and van der Waals forces from the tert-butyl group could lead to the formation of unique supramolecular architectures with potential applications in materials science.

Development of Sustainable Synthetic Routes

One approach could be to explore catalytic methods that avoid the use of stoichiometric and often toxic reagents. For instance, hypervalent iodine-catalyzed oxidative hydrolysis has been used for the synthesis of α-bromoketones from bromoalkenes, offering a metal-free alternative for certain transformations. beilstein-journals.org While not directly applicable to the synthesis of the title compound, it showcases the potential of metal-free oxidative methodologies.

Another avenue is the development of one-pot or tandem reactions that minimize purification steps and reduce waste. For example, isomerization-hydroformylation tandem reactions have been developed for internal olefins, which could be adapted for functionalized butenes. acs.org Exploring the use of renewable starting materials and energy-efficient reaction conditions, such as microwave or ultrasound irradiation, could also contribute to more sustainable synthetic routes.

Advanced Mechanistic Studies using Ultrafast Spectroscopy or In-situ Techniques

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing reactions and designing new ones. Advanced spectroscopic and in-situ techniques can provide detailed insights into the transient intermediates and transition states that govern these transformations.

Ultrafast time-resolved vibrational spectroscopy, such as femtosecond infrared (IR) and Raman spectroscopy, can elucidate the evolution of molecular structures during chemical reactions in real time. nih.gov This technique could be applied to study the dynamics of C-Br bond cleavage in photochemical reactions of this compound. nih.govnurd.org.uk By monitoring specific vibrational marker modes, it is possible to directly observe the formation and decay of reactive intermediates. nih.gov

In-situ techniques, such as NMR spectroscopy and mass spectrometry, can be used to monitor the progress of catalytic reactions in real time. mckgroup.org Reaction progress kinetic analysis is a powerful methodology for studying complex catalytic reactions and can provide valuable information about the rate-determining step and potential catalyst deactivation pathways. mckgroup.org These studies would be invaluable for understanding the mechanisms of the novel catalytic functionalizations proposed in section 7.1.

| Technique | Application | Information Gained |

| Ultrafast Spectroscopy | Photochemical Reactions | Real-time tracking of bond cleavage and intermediate formation |

| In-situ NMR/Mass Spec | Catalytic Functionalization | Reaction kinetics, catalyst activity and stability |

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2-Bromo-4-(4-tert-butylphenyl)-1-butene, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via bromination of 4-(4-tert-butylphenyl)-1-butene using bromine (Br₂) or N-bromosuccinimide (NBS) in inert solvents like CCl₄ or DCM. Optimization involves controlling stoichiometry (1:1 molar ratio for Br₂) and reaction temperature (0–25°C to minimize side reactions like di-bromination). Catalysts such as Lewis acids (e.g., FeCl₃) may enhance regioselectivity. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or fractional distillation is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Look for the vinyl proton (δ 5.2–6.0 ppm, doublet) and tert-butyl group (δ 1.3 ppm, singlet). The aromatic protons adjacent to the tert-butyl group show deshielding (δ 7.2–7.6 ppm) .

- Mass Spectrometry (EI-MS) : A molecular ion peak at m/z ~266 (C₁₄H₁₉Br) and fragment peaks at m/z 187 (loss of Br) and 149 (tert-butylphenyl moiety) confirm the structure .

- FT-IR : Peaks at ~1630 cm⁻¹ (C=C stretch) and 560–620 cm⁻¹ (C-Br stretch) are diagnostic .

Q. How can researchers distinguish between structural isomers or by-products during synthesis?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) to separate isomers based on retention times and fragmentation patterns. For example, cis/trans isomers of brominated alkenes show distinct splits in vinyl proton signals in NMR. High-resolution mass spectrometry (HRMS) can resolve mass differences as small as 0.001 Da to confirm molecular formulas .

Advanced Research Questions

Q. What strategies address low yields or unexpected by-products in the bromination of 4-(4-tert-butylphenyl)-1-butene?

- Methodological Answer : Low yields often arise from competing elimination or di-bromination. Mitigation strategies include:

- Temperature Control : Maintain sub-25°C to suppress elimination pathways.

- Solvent Polarity : Use non-polar solvents (e.g., hexane) to favor ionic bromination over radical pathways.

- Additives : Catalytic amounts of H₂O or HBr can stabilize intermediates and improve regioselectivity .

Q. How does the tert-butyl group influence the compound’s reactivity in cross-coupling reactions, and what computational methods validate these effects?

- Methodological Answer : The tert-butyl group enhances steric hindrance, slowing nucleophilic substitution at the brominated carbon but stabilizing transition states in Suzuki-Miyaura couplings. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model steric parameters (e.g., Tolman cone angles) and predict reaction barriers. Compare computed activation energies with experimental kinetics (e.g., via Arrhenius plots) to validate models .

Q. What crystallographic challenges arise when resolving the structure of this compound, and how can SHELX tools address them?

- Methodological Answer : Challenges include twinning (common in bulky tert-butyl derivatives) and disordered bromine positions . Using SHELXL-2018 :

- Apply the TWIN and BASF commands to refine twinned data.

- Use PART and SUMP to model disordered bromine atoms.

- Validate refinement with R1 < 0.05 and wR2 < 0.15, and check the Hirshfeld surface for packing anomalies .

Q. How do substituent variations (e.g., replacing tert-butyl with methoxy) affect the compound’s electronic properties and application potential?

- Methodological Answer : Substituent effects are quantified via:

- Cyclic Voltammetry : Measure oxidation potentials to assess electron-donating/withdrawing effects.

- UV-Vis Spectroscopy : Compare λₘₐₓ shifts in π→π* transitions (e.g., tert-butyl vs. methoxy increases λₘₐₓ by ~10 nm due to hyperconjugation).

- Structure-Activity Relationships (SAR) : Correlate substituent electronic parameters (Hammett σ⁺) with biological activity (e.g., IC₅₀ in enzyme assays) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the regioselectivity of bromination in similar substrates?

- Methodological Answer : Discrepancies may arise from solvent polarity or catalyst choice. Design a controlled comparative study :

Repeat reactions under reported conditions (e.g., Br₂ in CCl₄ vs. NBS in THF).

Analyze products via GC-MS and ²D NMR (COSY, NOESY) to assign regioisomers.

Use multivariate regression to identify dominant factors (e.g., solvent polarity accounts for 70% variance in selectivity) .

Methodological Tables

Table 1 : Key Spectral Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.35 (s, 9H, tert-butyl), δ 5.8 (d, J=10 Hz, 1H, CH₂=CHBr) | |

| ¹³C NMR | δ 31.2 (tert-butyl C), δ 122.5 (CH₂=CHBr), δ 148.9 (C-Br) | |

| EI-MS | m/z 266 [M]⁺, 187 [M-Br]⁺, 149 [C₁₁H₁₃]⁺ |

Table 2 : SHELX Refinement Parameters for Crystallographic Analysis

| Parameter | Value/Command | Purpose |

|---|---|---|

| TWIN | 0.25, 0, 0; 0, 0.25, 0; 0, 0, 0.25 | Refine twinned data |

| PART | 1 0.55; 2 0.45 | Model disordered Br positions |

| SUMP | 1.0 | Constrain site occupancies to 1.0 |

| R1/wR2 | <0.05/<0.15 | Validate convergence |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.